molecular formula C21H28N2O2 B3728001 2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

Cat. No. B3728001
M. Wt: 340.5 g/mol
InChI Key: FVADADMMRGFMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as BZP and is known for its ability to bind to various receptors in the brain, leading to a range of physiological and biochemical effects.

Mechanism of Action

BZP works by binding to various receptors in the brain, including dopamine, serotonin, and norepinephrine receptors. This binding leads to the release of these neurotransmitters and the activation of various signaling pathways, ultimately leading to the physiological and biochemical effects associated with BZP.
Biochemical and Physiological Effects:
BZP has been shown to have a range of biochemical and physiological effects, including increased alertness, improved cognitive function, and enhanced mood. BZP has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction and bronchodilation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BZP in lab experiments is its ability to bind to multiple receptors, allowing for the study of various signaling pathways and their interactions. However, BZP also has limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of BZP, including the development of new drugs based on its structure and mechanism of action, as well as the exploration of its potential applications in the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of BZP and its interactions with other compounds and receptors in the brain.
In conclusion, 2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, or BZP, is a synthetic compound with unique properties and potential applications in various fields of scientific research. Its ability to bind to multiple receptors and activate various signaling pathways makes it a valuable tool for the study of neurotransmitters and their interactions. Further research is needed to fully understand the potential applications of BZP and its mechanisms of action.

Scientific Research Applications

BZP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BZP is in the field of neuroscience, where it is used to study the mechanisms of action of various neurotransmitters and their receptors. BZP has also been studied for its potential applications in drug discovery and development, particularly in the development of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-21(2)12-19(24)18(20(25)13-21)14-22-17-8-10-23(11-9-17)15-16-6-4-3-5-7-16/h3-7,14,17,24H,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVADADMMRGFMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2CCN(CC2)CC3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-Benzyl-4-piperidinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 2
Reactant of Route 2
2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 3
2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 4
Reactant of Route 4
2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 5
2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 6
2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

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